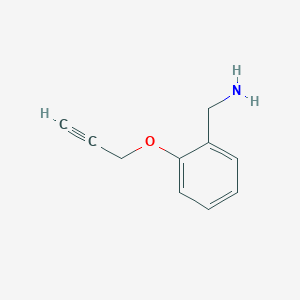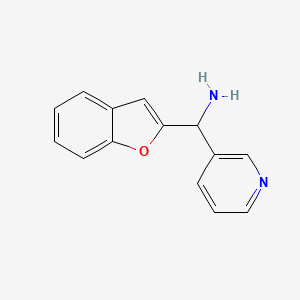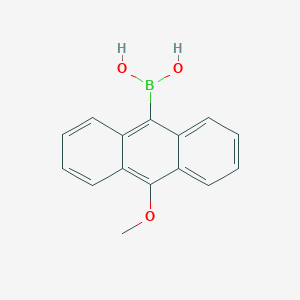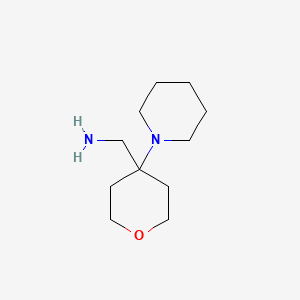
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound that features a piperidine ring and a tetrahydropyran ring connected via a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of piperidine with tetrahydropyran derivatives. One common method involves the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C, followed by the addition of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reduction and substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperidine functionalities. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
- 4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
Uniqueness
(4-(Piperidin-1-yl)tetrahydro-2H-pyran-4-yl)methanamine is unique due to its combination of a piperidine ring and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
(4-piperidin-1-yloxan-4-yl)methanamine |
InChI |
InChI=1S/C11H22N2O/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13/h1-10,12H2 |
InChI Key |
BSOUHAMPERXQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


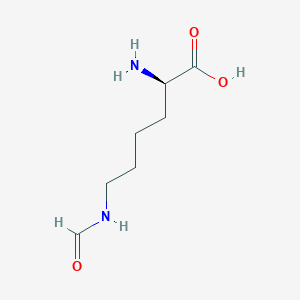

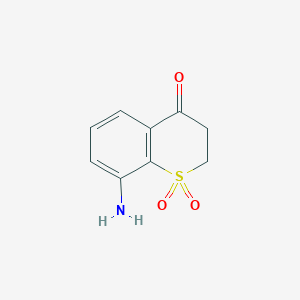
![tert-Butyl (R)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12816420.png)
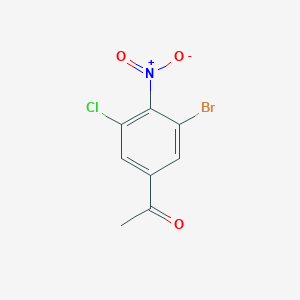
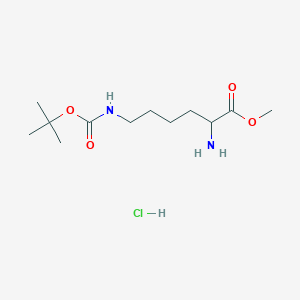
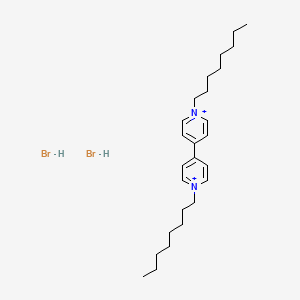
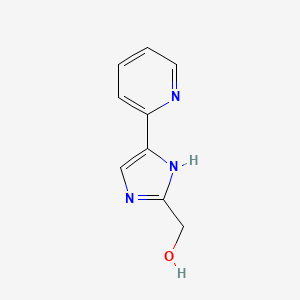
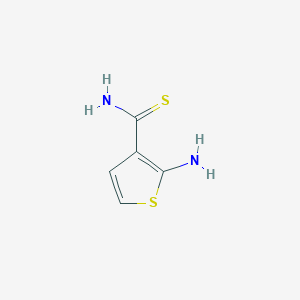
![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
